REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[N+:12]([O-])[CH:11]=[CH:10]2>C(Cl)Cl>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([Cl:3])=[N:12][CH:11]=[CH:10]2
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
409 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C[N+](=CC2=CC1)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
Excess solvents were evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with CH2Cl2 (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography upon silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CN=C(C2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mmol | |
AMOUNT: MASS | 215 mg | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |